4-Chloro-7-fluoro-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-fluoro-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 4th position, a fluorine atom at the 7th position, and a phenyl group at the 2nd position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-2-phenylquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with 2-fluorobenzaldehyde under acidic conditions to form an intermediate, which is then cyclized to yield the desired quinoline derivative . Another approach involves the use of 4-chloro-2-fluoroaniline and benzaldehyde in the presence of a catalyst to facilitate the cyclization reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-7-fluoro-2-phenylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The fluorine atom at the 7th position can participate in cross-coupling reactions with organometallic reagents to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Cross-Coupling: Palladium catalysts and ligands are typically used in cross-coupling reactions.
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups at the 4th position.
Oxidation: Quinoline N-oxides.
Cross-Coupling: Fluorinated quinoline derivatives with diverse substituents at the 7th position.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Chloro-7-fluoro-2-phenylquinoline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as topoisomerase II, which is involved in DNA replication and cell division.
Apoptosis Induction: It induces apoptosis in cancer cells by activating specific signaling pathways and causing DNA fragmentation.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-7-fluoro-2-phenylquinoline can be compared with other similar compounds in the quinoline family:
7-Fluoro-4-chloroquinoline: Similar structure but lacks the phenyl group at the 2nd position, resulting in different biological activities.
4-Chloro-2-phenylquinoline: Lacks the fluorine atom at the 7th position, which affects its reactivity and applications.
7-Fluoro-2-phenylquinoline: Lacks the chlorine atom at the 4th position, leading to variations in its chemical behavior and biological properties.
The unique combination of chlorine, fluorine, and phenyl substituents in this compound contributes to its distinct chemical reactivity and wide range of applications.
Eigenschaften
CAS-Nummer |
954225-43-5 |
---|---|
Molekularformel |
C15H9ClFN |
Molekulargewicht |
257.69 g/mol |
IUPAC-Name |
4-chloro-7-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-13-9-14(10-4-2-1-3-5-10)18-15-8-11(17)6-7-12(13)15/h1-9H |
InChI-Schlüssel |
IRHSNTHKWSQAQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.